

Benchmarking Enpp-1-IN-15 against first-generation ENPP1 inhibitors

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Compound of Interest

Compound Name: *Enpp-1-IN-15*

Cat. No.: *B12409561*

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Benchmarking Enpp-1-IN-15: A New Era in ENPP1 Inhibition

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In the landscape of cancer immunotherapy and the treatment of mineralization disorders, the quest for potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) has led to the development of next-generation compounds that promise to overcome the limitations of their predecessors. This guide provides a comprehensive comparison of **Enpp-1-IN-15** and related next-generation inhibitors against first-generation ENPP1 inhibitors, offering researchers, scientists, and drug development professionals a critical overview of the available experimental data.

Executive Summary

ENPP1 is a key enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune system's response to cancer. By hydrolyzing the STING agonist cGAMP, ENPP1 dampens anti-tumor immunity. ENPP1 also plays a crucial role in purinergic signaling by hydrolyzing ATP. Inhibition of ENPP1 is therefore a promising therapeutic strategy to enhance anti-tumor immunity.

First-generation ENPP1 inhibitors, often characterized by lower potency and off-target effects, laid the groundwork for the development of more sophisticated molecules. **Enpp-1-IN-15** and

its analogs represent a significant leap forward, demonstrating superior potency, selectivity, and in vivo efficacy. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a clear and objective comparison.

Comparative Performance Data

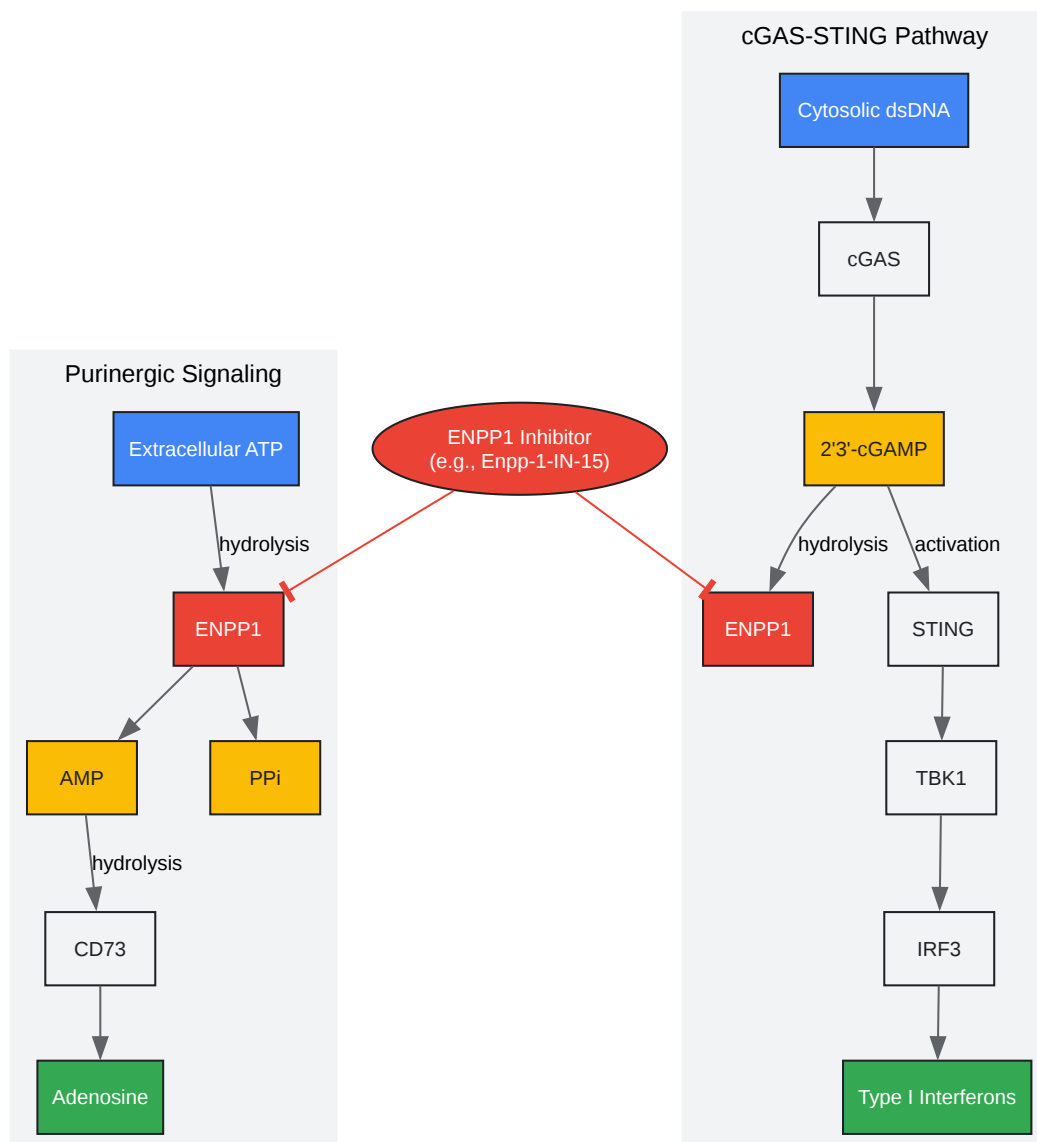
The following table summarizes the in vitro potency of **Enpp-1-IN-15** and related compounds against a selection of first-generation ENPP1 inhibitors. It is important to note that IC₅₀ and K_i values are highly dependent on the specific assay conditions, and direct comparison across different studies should be interpreted with caution.

| Inhibitor Class | Compound | Type | Potency (IC50/Ki) | Reference Assay Substrate |
|-------------------------------------|----------------------------------|------------------------------|--------------------------|---------------------------|
| Next-Generation | Enpp-1-IN-20 | Small Molecule | IC50: 0.09 nM | Not Specified |
| Enpp-1-IN-14 | Small Molecule | IC50: 32.38 nM | Recombinant human ENPP-1 | |
| ISM5939 | Small Molecule | IC50: 0.63 nM | 2',3'-cGAMP degradation | |
| RBS2418 | Small Molecule | Ki: 0.13 nM, 0.14 nM | ATP, cGAMP | |
| First-Generation | Heparin | Polysaccharide | IC50: 100 µM | Not Specified |
| Suramin | Aromatic Sulfonate | IC50: 0.20 µM, 0.36 µM | cGAMP, ATP | |
| QS1 | Quinazoline-piperidine-sulfamide | IC50: 36 nM | ATP | |
| SR-8314 | Small Molecule | Ki: 79 nM | Not Specified | |
| Uridine Dithiophosphate Derivatives | Nucleotide Analog | Ki: 27 nM (most potent) | Not Specified | |
| Sulfonate Derivatives | Small Molecule | IC50: 0.387 µM (most potent) | Not Specified | |

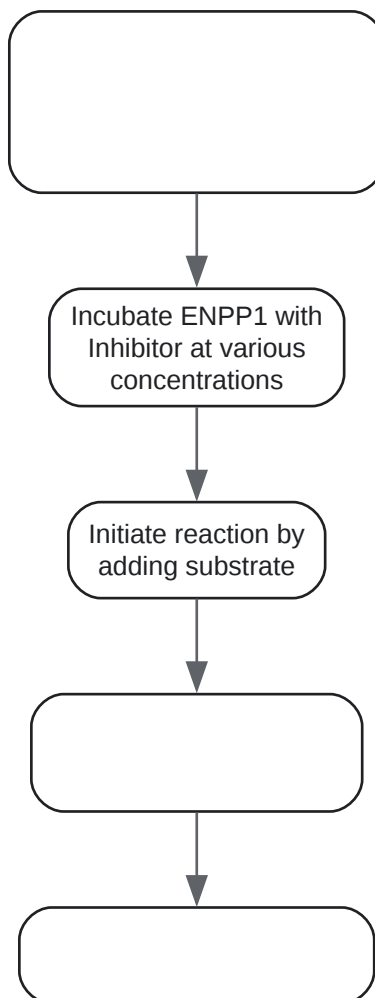
Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

ENPP1 Signaling Pathways



Biochemical ENPP1 Inhibition Assay Workflow



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